4-Chloro-2,3,6-trifluorobenzyl alcohol
Overview
Description
4-Chloro-2,3,6-trifluorobenzyl alcohol is an organic compound with the molecular formula C7H4ClF3O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol typically involves the reaction of 4-Chloro-2,3,6-trifluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to an alcohol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding benzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,6-trifluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Chloro-2,3,6-trifluorobenzaldehyde or 4-Chloro-2,3,6-trifluorobenzoic acid.
Reduction: 4-Chloro-2,3,6-trifluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3,6-trifluorobenzyl alcohol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,6-trifluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the alcohol group.
2,3,6-Trifluorobenzyl alcohol: Similar but lacks the chlorine atom.
4-Chloro-α,α,α-trifluorotoluene: Similar but has a methyl group instead of an alcohol group
Uniqueness
4-Chloro-2,3,6-trifluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the alcohol functional group. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-chloro-2,3,6-trifluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDUZIFNFQCPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378740 | |
Record name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-68-5 | |
Record name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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